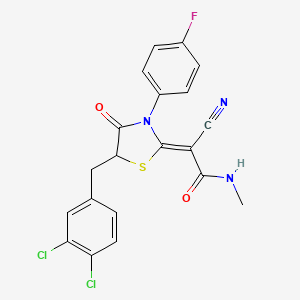
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has shown potential as a treatment for a variety of neurological disorders, including epilepsy, addiction, and anxiety.
作用机制
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By blocking this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of the widely used antiepileptic drug valproate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing brain levels of GABA, it has been shown to reduce the activity of the excitatory neurotransmitter glutamate. It has also been shown to increase the expression of certain GABA receptor subtypes in the brain.
实验室实验的优点和局限性
One advantage of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, its high potency also means that it can be toxic at high doses, making careful dosing and monitoring essential.
List of
未来方向
1. Further studies are needed to determine the long-term safety and efficacy of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide in humans.
2. Studies are needed to determine the optimal dosing and administration schedule for this compound in various neurological disorders.
3. The potential of this compound as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia, should be explored.
4. The effects of this compound on other neurotransmitter systems, such as dopamine and serotonin, should be investigated.
5. The potential of this compound as a tool for studying the role of GABA in normal brain function should be explored.
6. The development of more selective and less toxic GABA transaminase inhibitors should be pursued.
In conclusion, this compound is a promising compound with potential applications in the treatment of a variety of neurological disorders. Its high potency and selectivity for GABA transaminase make it a useful tool for studying the role of GABA in normal brain function and in neurological disorders. However, further research is needed to determine its long-term safety and efficacy in humans and to explore its potential as a treatment for other neurological disorders.
合成方法
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 3-acetyl-4-phenylbutanoic acid, followed by a series of chemical transformations including reduction, cyclization, and acylation. The resulting compound is a white crystalline powder with a molecular weight of 315.4 g/mol.
科学研究应用
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide has been the subject of extensive scientific research, both in vitro and in vivo. In animal studies, this compound has been shown to increase brain levels of GABA and to reduce seizures in models of epilepsy. It has also been shown to reduce drug-seeking behavior in models of addiction and to reduce anxiety-like behavior in models of anxiety.
属性
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-15(12-4-2-1-3-5-12)8-9-16(21)18-13-10-17(22)19(11-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSWUCMSOSYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-Phenylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2883877.png)
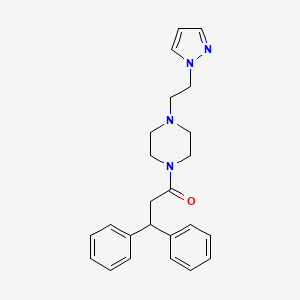
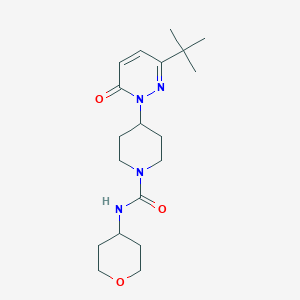
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2883885.png)
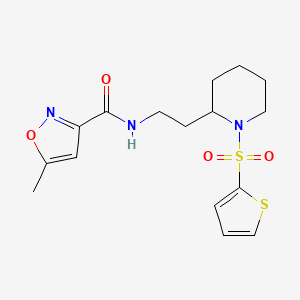
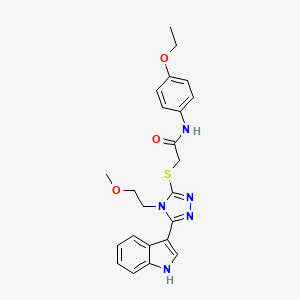

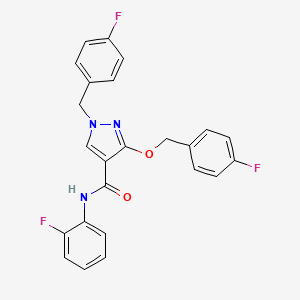

![N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2883893.png)
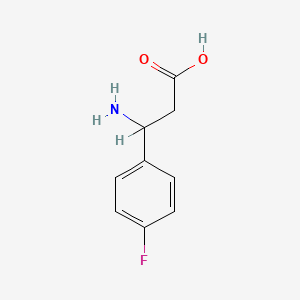
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2883896.png)
![2-(cyclopropylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2883897.png)
